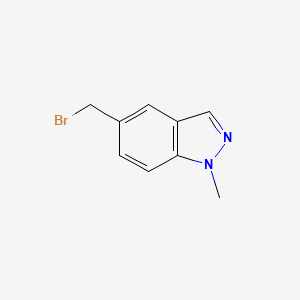

5-(Bromomethyl)-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETXVJDRZHCMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CBr)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole: A Researcher's Companion

Abstract: This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to 5-(bromomethyl)-1-methyl-1H-indazole, a crucial building block in contemporary drug discovery. The synthesis initiates from the commercially available 5-methyl-1H-indazole and proceeds through a strategic two-step sequence involving regioselective N-methylation followed by a free-radical benzylic bromination. This document elucidates the mechanistic underpinnings, provides detailed experimental protocols, and offers insights into the critical parameters that govern the reaction outcomes, ensuring a reproducible and scalable process for research and development professionals.

Strategic Overview: A Two-Pronged Approach

The synthesis of this compound from 5-methyl-1H-indazole is efficiently achieved in two distinct chemical transformations:

-

N-Methylation: The initial step involves the regioselective methylation of the indazole nitrogen. The primary challenge lies in controlling the site of alkylation, as the indazole anion is an ambident nucleophile, potentially leading to a mixture of N1 and N2 isomers.[1][2]

-

Benzylic Bromination: The subsequent step is the selective bromination of the 5-methyl group. This is accomplished via a free-radical pathway, utilizing N-Bromosuccinimide (NBS) as the bromine source to prevent competitive electrophilic aromatic substitution on the indazole ring.[3][4]

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow.

Step 1: Regioselective N-Methylation of 5-Methyl-1H-indazole

The alkylation of the indazole ring can yield both N1 and N2 isomers. The regiochemical outcome is highly dependent on reaction conditions such as the base, solvent, and electrophile.[5][6] For the synthesis of the desired N1-methylated product, thermodynamically controlled conditions are favored.[1]

Causality of Experimental Choices: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[5][6][7] NaH irreversibly deprotonates the indazole, forming the sodium salt. In THF, this can form a tight ion pair, where the sodium cation may coordinate with the N2 lone pair, sterically hindering attack at the N2 position and directing the incoming electrophile (methyl iodide) to the N1 position.[5]

Detailed Experimental Protocol: N-Methylation

Materials and Reagents:

-

5-Methyl-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable; handle with extreme care under an inert atmosphere.

-

Allow the suspension to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.[8]

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1,5-dimethyl-1H-indazole.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Summary: N-Methylation

| Reagent | Molar Eq. | Purpose |

| 5-Methyl-1H-indazole | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 1.1 | Base (Deprotonation) |

| Methyl Iodide (CH₃I) | 1.1 | Methylating Agent |

| Tetrahydrofuran (THF) | - | Solvent |

Step 2: Free-Radical Bromination of 1,5-Dimethyl-1H-indazole

The conversion of the 5-methyl group to a bromomethyl group is a classic example of a benzylic bromination. This reaction proceeds via a free-radical chain mechanism.[9]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for this transformation. It serves as a source of bromine radicals (Br•) at a constant, low concentration.[3] This is crucial because using elemental bromine (Br₂) would likely lead to undesired electrophilic aromatic substitution on the electron-rich indazole ring.[4]

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction by generating the initial bromine radicals upon heating or UV irradiation.[10]

-

Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) is typically used because it does not react with the radical intermediates.[10] It is critical to maintain anhydrous conditions to prevent hydrolysis of NBS and the product.[10]

Mechanism of Radical Bromination: The reaction follows a three-stage radical chain mechanism: initiation, propagation, and termination.

Caption: Mechanism of NBS bromination.

Detailed Experimental Protocol: Benzylic Bromination

Materials and Reagents:

-

1,5-Dimethyl-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, add 1,5-dimethyl-1H-indazole (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.05 eq).

-

Add anhydrous carbon tetrachloride (approx. 0.1 M concentration).

-

Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide solid and wash it with a small amount of CCl₄.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any residual bromine), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization or flash column chromatography.

Data Summary: Benzylic Bromination

| Reagent | Molar Eq. | Purpose |

| 1,5-Dimethyl-1H-indazole | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN | 0.05 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | - | Solvent |

Conclusion

The synthesis of this compound is a robust and reproducible two-step process. High N1-regioselectivity in the initial methylation step is achieved under thermodynamic control using sodium hydride in THF. The subsequent benzylic bromination is efficiently performed using NBS and a radical initiator, a method that selectively functionalizes the methyl group while preserving the integrity of the aromatic indazole core. Careful control of reaction parameters and adherence to the detailed protocols outlined in this guide will enable researchers to reliably produce this valuable synthetic intermediate for applications in drug development and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.ucc.ie [research.ucc.ie]

- 8. benchchem.com [benchchem.com]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

5-(bromomethyl)-1-methyl-1H-indazole chemical properties and reactivity

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-indazole: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a stable indazole core and a highly reactive bromomethyl group, makes it an exceptionally versatile intermediate for synthesizing complex molecular architectures. The indazole motif is a well-established pharmacophore found in numerous therapeutic agents, and this specific derivative provides a direct route for incorporating this valuable scaffold.[1][2] This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and practical applications of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for its strategic use in creating novel bioactive molecules.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its bioisosteric relationship with the native indole structure, found in many endogenous ligands, allows it to serve as an effective mimic while often conferring superior pharmacological properties, such as improved metabolic stability and oral bioavailability.[2] Consequently, indazole derivatives have been successfully developed as kinase inhibitors, anti-cancer agents, and modulators of neurological pathways.[3][4] this compound emerges as a key reagent, providing a reactive handle at the 5-position for facile derivatization, enabling the exploration of structure-activity relationships (SAR) critical for drug optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 1092961-02-8 | Fluorochem[6] |

| Molecular Formula | C₉H₉BrN₂ | PubChem[5] |

| Molecular Weight | 225.09 g/mol | PubChem[5] |

| Appearance | Off-white to light yellow powder | Chem-Impex[7] |

| XLogP3 | 2.1 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

Spectroscopic Data Analysis

Spectroscopic analysis confirms the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument used, the following table outlines the expected characteristic signals for this compound.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | δ (ppm): ~8.0 (s, 1H, H3), ~7.7 (s, 1H, H4), ~7.5 (d, 1H, H6), ~7.4 (d, 1H, H7), ~4.7 (s, 2H, -CH₂Br), ~4.0 (s, 3H, N-CH₃). The benzylic protons of the -CH₂Br group are significantly downfield due to the deshielding effect of the adjacent bromine atom. |

| ¹³C NMR | δ (ppm): ~140 (C7a), ~135 (C3), ~128 (C5), ~125 (C4), ~122 (C6), ~110 (C7), ~35 (N-CH₃), ~30 (-CH₂Br). The carbon of the bromomethyl group will appear in the aliphatic region but is shifted downfield by the electronegative bromine. |

| Mass Spec (ESI+) | m/z: 225.0 [M]+ and 227.0 [M+2]+ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620, ~1500 (C=C and C=N ring stretches), ~1250 (C-N stretch), ~650 (C-Br stretch). |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of its bromomethyl group.

The Benzylic Bromide: A Locus of Reactivity

The C-Br bond in the 5-(bromomethyl) group is analogous to a benzylic bromide. This position is exceptionally reactive towards nucleophilic attack for two primary reasons:

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.

-

Transition State Stabilization: In a bimolecular nucleophilic substitution (Sₙ2) reaction, the transition state is stabilized by the extended π-system of the indazole ring. This delocalization lowers the activation energy of the reaction, making it proceed readily under mild conditions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an ideal substrate for Sₙ2 reactions with a wide variety of soft and hard nucleophiles. This allows for the covalent attachment of diverse functional groups and molecular scaffolds at the 5-position. The general reaction scheme is highly versatile and forms the basis of its utility in constructing chemical libraries.

Caption: General Sₙ2 reactivity of this compound.

Experimental Protocol: Synthesis of a Tertiary Amine Derivative

This section provides a trusted, field-proven protocol for the N-alkylation of a secondary amine, a common and critical reaction in drug development.

Objective

To synthesize N-((1-methyl-1H-indazol-5-yl)methyl)dialkylamine by reacting this compound with a generic secondary amine.

Materials and Reagents

-

This compound (1.0 eq)

-

Dialkylamine (e.g., morpholine, piperidine) (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to create a suspension (concentration ~0.1 M).

-

Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the Sₙ2 mechanism. K₂CO₃ is a mild inorganic base used to neutralize the HBr byproduct, driving the reaction to completion. It is largely insoluble, necessitating vigorous stirring.

-

-

Nucleophile Addition: Add the secondary amine (1.2 eq) to the suspension via syringe.

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase like 7:3 Hexane:EtOAc. The product spot should appear, and the starting material spot should diminish. The product will be more polar and have a lower Rf value.

-

-

Reaction Quench & Work-up: Once the starting material is consumed (typically 2-4 hours), filter the suspension to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

-

Causality Note: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and other appropriate analytical techniques.

Experimental Workflow Diagram

Caption: Standard workflow for Sₙ2 derivatization.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate for linking the 1-methyl-indazole core to other molecular fragments. This strategy is widely employed in:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[3][7] The ability to easily introduce various amine, ether, or thioether linkages allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

-

Fragment-Based Drug Discovery (FBDD): The "(1-methyl-1H-indazol-5-yl)methyl" fragment can be attached to other small molecules to explore new binding interactions with protein targets.

-

Chemical Biology: It can be used to synthesize chemical probes by linking the indazole scaffold to fluorescent dyes, biotin tags, or photo-affinity labels to study biological pathways.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like other benzylic halides, should be handled with care.

-

Hazard Identification: While specific data is limited, related compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[8][9][10] It should be treated as a lachrymator and a corrosive material.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][11] Refrigeration is often recommended to prevent degradation over long periods. Keep away from incompatible materials such as strong bases, amines, and reducing agents.[11]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its predictable and robust reactivity, combined with the proven biological significance of the indazole scaffold, secures its role as a high-value intermediate. By understanding its properties and mastering its application through well-designed protocols, researchers can significantly accelerate the discovery and development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C9H9BrN2 | CID 49761704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemdict.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Spectroscopic Analysis of 5-(bromomethyl)-1-methyl-1H-indazole: A Technical Guide

Introduction

5-(bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile indazole core, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. Accurate and comprehensive structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic transformations and the biological evaluation of its derivatives. This in-depth technical guide provides a detailed overview of the spectroscopic analysis of this compound, offering insights into the expected spectral characteristics and providing standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this important synthetic intermediate.

The molecular structure of this compound is presented below. The numbering of the indazole ring system is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the bromomethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic ring current.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | H-4 |

| ~7.4 - 7.6 | d | 1H | H-7 |

| ~7.2 - 7.4 | d | 1H | H-6 |

| ~4.6 | s | 2H | -CH₂Br |

| ~4.0 | s | 3H | N-CH₃ |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H-4, H-6, H-7): These protons resonate in the typical aromatic region (δ 7.0-8.0 ppm). The precise chemical shifts are influenced by the electron-donating N-methyl group and the electron-withdrawing effect of the bromomethyl group, as well as anisotropic effects from the fused ring system. H-4 is expected to be the most deshielded due to its proximity to the electron-withdrawing bromine atom and the ring nitrogen.

-

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are expected to appear as a singlet around δ 4.6 ppm. The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm.[1] The deshielding is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom.

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group are expected to resonate as a singlet around δ 4.0 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the attachment to the nitrogen atom within the aromatic indazole ring system.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

Temperature: 298 K

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at δ 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3a |

| ~130 | C-5 |

| ~128 | C-3 |

| ~122 | C-6 |

| ~120 | C-4 |

| ~109 | C-7 |

| ~35 | N-CH₃ |

| ~30 | -CH₂Br |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Carbons (C-3a to C-7a): These carbons resonate in the typical downfield region for aromatic systems (δ 110-160 ppm). The specific shifts are influenced by the nitrogen atoms and the substituents.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate around δ 30 ppm. The significant upfield shift compared to the aromatic carbons is due to its sp³ hybridization. The attachment to the electronegative bromine atom causes a downfield shift compared to an unsubstituted methyl group.

-

N-Methyl Carbon (N-CH₃): This sp³ hybridized carbon is expected to appear around δ 35 ppm, with its chemical shift influenced by the direct attachment to the nitrogen atom.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 512-1024 (or more for dilute samples)

-

Temperature: 298 K

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal of CDCl₃ at δ 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Fragmentation Pathway |

| 224/226 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 145 | [M - Br]⁺ | Loss of a bromine radical |

| 117 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring |

Causality Behind Fragmentation Pattern:

-

Molecular Ion Peak ([M]⁺): The presence of a pair of peaks of nearly equal intensity at m/z 224 and 226 is a definitive indicator of a monobrominated compound, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.[2]

-

Loss of Bromine ([M - Br]⁺): The C-Br bond is relatively weak and can readily undergo homolytic cleavage upon electron impact, leading to the loss of a bromine radical and the formation of a stable benzylic-type carbocation at m/z 145.

-

Further Fragmentation: The indazole ring can undergo further fragmentation, with a common pathway being the loss of HCN, a stable neutral molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC or LC inlet.

-

Instrument Parameters (EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch[3][4] |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (N-CH₃ and -CH₂Br) |

| 1620-1580 | Medium-Strong | Aromatic C=C ring stretching[5] |

| 1500-1450 | Medium-Strong | Aromatic C=C ring stretching[5] |

| 1250-1000 | Medium | C-N stretching |

| 700-600 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending[3] |

Causality Behind IR Absorptions:

-

C-H Stretching: The aromatic C-H stretching vibrations appear at a slightly higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretches (<3000 cm⁻¹).[6]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indazole ring typically give rise to two or more bands in the 1620-1450 cm⁻¹ region.[5]

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum.

-

C-H Out-of-Plane Bending: The pattern of these strong bands in the 900-675 cm⁻¹ region can sometimes be used to infer the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like indazole exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption

| λ_max (nm) | Solvent | Electronic Transition |

| ~250-260 | Ethanol | π → π |

| ~280-290 | Ethanol | π → π |

Causality Behind UV-Vis Absorption:

The indazole ring system is an aromatic chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation. The presence of substituents can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer

-

Scan Range: 200-400 nm

-

Blank: Use the pure solvent as a blank.

-

-

Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of research and development efforts that utilize this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to the Solubility of 5-(bromomethyl)-1-methyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its handling, reactivity, and formulation potential. This guide provides an in-depth analysis of the factors governing the solubility of this compound, methodologies for its empirical determination, and predictive insights into its behavior in various common organic solvents. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a vital resource for scientists working with this versatile intermediate.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The specific functionalization present in this compound, namely the reactive bromomethyl group, makes it a highly valuable intermediate for introducing the indazole moiety into larger molecules through nucleophilic substitution reactions.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and preparing stock solutions for screening and formulation development.

This guide will delve into the core principles of solubility, provide detailed experimental workflows for both thermodynamic and kinetic solubility assessment, and offer a scientifically-grounded discussion on solvent selection.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties in relation to the properties of the solvent. For this compound, the key parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | PubChem[2] |

| Molecular Weight | 225.09 g/mol | Chem-Impex[1], PubChem[2] |

| Appearance | Off-white to light yellow powder | Chem-Impex[1] |

| XLogP3 (Computed) | 2.1 | PubChem[2] |

| Polar Surface Area | 17.8 Ų | PubChem[2] |

The computed XLogP3 value of 2.1 suggests that this compound is a moderately lipophilic ("fat-loving") compound, indicating a preference for organic solvents over water.[2] Its polar surface area is relatively small, further supporting good solubility in less polar organic solvents. The presence of two nitrogen atoms in the indazole ring, however, allows for hydrogen bonding with protic solvents. This duality in its structure—a lipophilic core with hydrogen bond acceptors—results in a nuanced solubility profile.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents that have similar polarity. We can categorize solvents and predict the solubility of this compound as follows:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but do not have acidic protons. They are excellent at solvating polar molecules. Given the indazole core, high solubility is expected in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile and acetone are also expected to be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, suggesting good solubility in alcohols like methanol and ethanol.[3][4]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents lack significant polarity. Due to the polar nature of the indazole ring system, the solubility of this compound is expected to be limited in highly nonpolar solvents like hexanes. Toluene, with its aromatic ring, may show moderate solubility due to π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are excellent for dissolving a wide range of organic compounds. Good solubility is anticipated in dichloromethane (DCM) and chloroform.

The following diagram illustrates the logical flow for selecting an appropriate solvent based on these principles.

Caption: Solvent selection workflow for this compound.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining precise quantitative data. The two primary types of solubility measurements are thermodynamic and kinetic.[5][6]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the most widely accepted technique for this measurement.[5][7]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[8]

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial. It is critical to avoid disturbing the solid at the bottom.

-

Filtration (Optional but Recommended): For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microparticulates. Be aware that the compound might adsorb to the filter material, potentially underestimating solubility.[8]

-

Quantification: Dilute the filtrate with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

The following diagram outlines the shake-flask experimental workflow.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[6] This method is faster than thermodynamic solubility and is often used in early drug discovery to identify compounds with potential solubility liabilities.[6]

Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Precipitation Induction: Add an aqueous buffer or the organic solvent of interest to each well, causing the compound to precipitate in wells where its concentration exceeds its solubility. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) with gentle shaking.

-

Analysis: Measure the turbidity (light scattering) of each well using a nephelometer.[9] The concentration at which significant light scattering is first observed corresponds to the kinetic solubility.

Stability Considerations in Organic Solvents

The bromomethyl group is a reactive functional handle. While generally stable, it can be susceptible to nucleophilic attack, particularly in protic solvents like methanol or in the presence of basic impurities. When preparing stock solutions for long-term storage, it is advisable to use aprotic solvents like DMSO or acetonitrile and store them at low temperatures (e.g., -20 °C) and protected from light. A stability-indicating HPLC method should be used to periodically check the purity of stock solutions.

Conclusion and Practical Recommendations

-

For Synthetic Chemistry: For reactions, solvents like DCM, acetonitrile, and THF are excellent starting points. Purification via column chromatography will likely utilize gradients of ethyl acetate in hexanes. Recrystallization, if necessary, might be achieved from a solvent pair like ethanol/water or toluene/hexanes.

-

For Biological Screening: DMSO is the solvent of choice for preparing high-concentration stock solutions due to its powerful solvating ability for a wide range of organic molecules.

-

For Formulation Development: A thorough understanding of both thermodynamic and kinetic solubility in various pharmaceutically acceptable solvents is crucial and must be determined empirically using the protocols outlined in this guide.

By applying the principles and methods described herein, researchers can confidently handle, utilize, and formulate this compound, maximizing its potential as a versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9BrN2 | CID 49761704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rheolution.com [rheolution.com]

An In-Depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

5-(Bromomethyl)-1-methyl-1H-indazole is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the landscape of modern drug discovery. Its utility is intrinsically linked to the reactive bromomethyl group, which, while enabling facile synthetic transformations, also predisposes the molecule to specific degradation pathways. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its probable degradation mechanisms, and establishes field-proven protocols for its optimal short-term and long-term storage. Furthermore, a detailed methodology for conducting stability assessments is presented to empower researchers in ensuring the integrity and purity of this critical reagent.

Introduction: The Synthetic Versatility and Inherent Reactivity of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromomethyl group at the 5-position of the 1-methyl-1H-indazole core provides a highly versatile handle for synthetic chemists. This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide array of functionalities, thereby enabling the exploration of vast chemical space in lead optimization campaigns.[1]

However, the very feature that makes this compound a valuable synthetic building block—the labile carbon-bromine bond—also renders it susceptible to degradation. Understanding the factors that influence its stability is paramount for ensuring the reproducibility of synthetic protocols, maintaining the purity of compound libraries, and ultimately, the integrity of downstream biological data. This guide serves as a technical resource for scientists, providing the necessary insights to handle and store this compound effectively.

Chemical Structure and Physicochemical Properties

To appreciate the stability profile of this compound, a foundational understanding of its structure is essential.

Figure 1: Chemical Structure of this compound.

The key structural features influencing its stability are the aromatic indazole ring system and the benzylic-like bromomethyl substituent. The indazole ring itself is susceptible to certain degradation pathways, while the bromomethyl group is the primary site of reactivity.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several mechanisms, primarily involving the bromomethyl group and to a lesser extent, the indazole core.

Hydrolysis and Nucleophilic Substitution

The most significant degradation pathway is the hydrolysis of the bromomethyl group to the corresponding alcohol, 5-(hydroxymethyl)-1-methyl-1H-indazole. This reaction is analogous to the hydrolysis of benzyl bromide and can be facilitated by the presence of water.[2][3][4] The presence of other nucleophiles, such as alcohols (solvolysis) or amines, will also lead to substitution products.

Oxidative Degradation

The indazole ring system can be susceptible to oxidation, a common degradation pathway for many heterocyclic compounds.[5] Oxidative stress, potentially from atmospheric oxygen over prolonged periods or exposure to oxidizing agents, could lead to the formation of N-oxides or other oxidized derivatives.

Photodegradation

Indazole derivatives are known to be sensitive to light. A well-documented photochemical reaction is the rearrangement of indazoles to benzimidazoles upon exposure to UV radiation.[5] This transformation can significantly impact the purity of the material if not stored with appropriate light protection.

Figure 2: Potential Degradation Pathways for this compound.

Recommended Storage Conditions

Based on the inherent reactivity and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Short-Term Storage (Up to 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of hydrolysis, nucleophilic substitution, and potential oxidative degradation.[6][7] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |

| Light | Amber vial or light-proof container | Amber vial or light-proof container, stored in the dark | Prevents photodegradation and the potential rearrangement to benzimidazole derivatives.[5][8] |

| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap, potentially within a secondary sealed container | Ensures an inert atmosphere and prevents moisture ingress. PTFE liner provides chemical resistance. |

| Form | Solid | Solid | Storage in solution is not recommended due to the increased risk of solvolysis and other degradation reactions. |

Note: The hydrobromide salt of this compound is often supplied and is recommended to be stored at 0-8°C.[1]

Figure 3: Decision Workflow for Proper Storage of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

To empirically determine the stability of a specific batch of this compound and to identify potential degradation products, a forced degradation study is recommended.[9][10][11]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials and Equipment

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% v/v)

-

LC-MS system for peak identification

-

pH meter

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve an accurately weighed amount in acetonitrile to prepare a 0.5 mg/mL solution.

-

Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines. Subsequently, dissolve an accurately weighed amount in acetonitrile to prepare a 0.5 mg/mL solution.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from the stressed solutions. If necessary, neutralize the acidic and basic samples.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze all samples by a validated HPLC method. A typical starting method could be a C18 column with a gradient elution of water and acetonitrile.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Characterize the major degradation products using LC-MS to elucidate their structures.

-

Assess the peak purity of the parent compound under each condition to ensure the analytical method is stability-indicating.

-

Conclusion

This compound is a reactive and valuable intermediate in pharmaceutical research. Its stability is a critical parameter that must be carefully managed to ensure the quality and reliability of experimental outcomes. The primary degradation pathways involve the reactive bromomethyl group, with hydrolysis and nucleophilic substitution being the most significant concerns. Additionally, the indazole core is susceptible to oxidative and photodegradation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, the integrity of this compound can be maintained. For critical applications, conducting a forced degradation study is a prudent measure to fully understand the stability profile of the material in hand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 9. ijrpp.com [ijrpp.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

The Privileged Scaffold: An In-depth Technical Guide to the Synthesis of Indazole-Based Heterocyclic Compounds

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, leading to several FDA-approved drugs such as Pazopanib and Axitinib.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the indazole framework. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into experimental choices and protocol design. We will explore the nuances of traditional methods like the Jacobson, Davis-Beirut, and Cadogan reactions, and navigate the landscape of contemporary transition-metal-catalyzed approaches, including the powerful C-H activation strategies. Each section is grounded in authoritative literature and supplemented with detailed, step-by-step experimental protocols and visual diagrams to ensure both scientific integrity and practical applicability.

The Enduring Relevance of the Indazole Core

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] This structural feature, combined with the ability to functionalize the molecule at multiple positions, provides a rich chemical space for the design of novel therapeutic agents and functional materials.[4] The indazole moiety is a bioisostere of indole and can participate in various non-covalent interactions with biological targets, making it a cornerstone in drug design.[2] The development of efficient and versatile synthetic methodologies is therefore a critical endeavor, enabling the exploration of this valuable chemical space.[5]

Classical Approaches to Indazole Synthesis: The Foundation

The foundational methods for indazole synthesis, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.[6] Understanding these classical routes provides a crucial context for appreciating the advancements of modern methodologies.

The Jacobson Indazole Synthesis

The Jacobson synthesis is a traditional and reliable method for preparing 1H-indazoles, typically involving the nitrosation of N-acetyl-o-toluidine followed by cyclization.[6][7] The reaction proceeds through an intramolecular azo coupling mechanism.[7]

The key steps involve the formation of an N-nitroso intermediate, which then undergoes a base-mediated cyclization.

Caption: Workflow for the Jacobson Synthesis of 1H-Indazole.

-

Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

-

Nitrosation: Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) while maintaining the temperature between 1-4 °C. The completion of nitrosation is indicated by a persistent black-green color.[7]

-

Cyclization and Isolation: Dilute the reaction mixture with hot ethanol. The cyclization often proceeds upon warming.

-

Work-up: Extract the product with a suitable organic solvent (e.g., benzene). Wash the organic extract and treat it with a solution of sodium methoxide in methanol to induce precipitation of the sodium salt of the indazole.

-

Purification: Acidify the aqueous layer to precipitate the crude indazole. The product can be further purified by vacuum distillation or recrystallization.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a prominent method for the synthesis of 2H-indazoles, involving the N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[6][8] This reaction is valued for its use of relatively inexpensive starting materials.[6] The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate.[9]

The reaction is initiated by the deprotonation of the benzylic position, followed by an intramolecular redox process to form the N-N bond.

Caption: Key steps in the Davis-Beirut Reaction for 2H-Indazole.

-

Starting Material Synthesis: Prepare the requisite N-substituted 2-nitrobenzylamine by reductive amination of a 2-nitrobenzaldehyde with a primary amine.

-

Cyclization: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol or methanol).

-

Base Addition: Add a strong base, such as potassium hydroxide (KOH), to the solution.[2]

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.

The Cadogan-Sundberg Reductive Cyclization

The Cadogan-Sundberg reaction provides a pathway to indazoles through the reductive cyclization of o-nitroarenes.[6] This method often employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate deoxygenation and subsequent cyclization.[10][11] The reaction is widely accepted to proceed via a nitrene intermediate.[10]

The reaction is initiated by the deoxygenation of the nitro group to a nitrene, which then undergoes intramolecular cyclization.

Caption: The Cadogan-Sundberg reaction proceeds via a nitrene intermediate.

-

Reactant Mixture: In a flask equipped with a reflux condenser, combine the o-nitrobenzaldimine or o-nitroazobenzene with an excess of a trivalent phosphorus reagent (e.g., triethyl phosphite).

-

Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) and maintain it at reflux for several hours.[10] Milder conditions (80 °C) have also been reported.[10]

-

Monitoring: Follow the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess phosphite reagent under vacuum. The resulting crude product is then purified by column chromatography or recrystallization.

Modern Synthetic Methodologies: The Era of Catalysis

Modern synthetic methods offer significant advantages over classical routes, often providing higher yields, milder reaction conditions, greater functional group tolerance, and improved atom economy.[6][12] Transition-metal catalysis has been at the forefront of these advancements.[12][13]

Transition-Metal-Catalyzed C-H Activation/Annulation

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis.[14] Transition-metal-catalyzed C-H activation followed by annulation has become a highly effective strategy for the construction of the indazole core.[12][15] Rhodium, palladium, and cobalt catalysts have been extensively used for this purpose.[1][16]

These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond for activation.

Caption: General workflow for transition-metal-catalyzed C-H activation/annulation for indazole synthesis.

-

Reaction Setup: To an oven-dried Schlenk tube, add the imidate substrate, nitrosobenzene, [Cp*RhCl₂]₂, and a copper co-catalyst/oxidant (e.g., Cu(OAc)₂).

-

Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a suitable solvent (e.g., DCE).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole product.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a specific indazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to functional groups.

| Synthesis Method | Tautomer Form | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Jacobson Synthesis | 1H-Indazole | N-acetyl-o-toluidines | NaNO₂, strong acid | Well-established, readily available starting materials | Harsh acidic conditions, generation of nitrous gases |

| Davis-Beirut Reaction | 2H-Indazole | N-substituted 2-nitrobenzylamines | Strong base (e.g., KOH) | Inexpensive starting materials, good for 2H-isomers | Can have limited substrate scope, requires pre-functionalized precursors |

| Cadogan Cyclization | 1H- or 2H-Indazole | o-nitroarenes | Trivalent phosphorus compounds (e.g., P(OEt)₃) | Good for certain substitution patterns | High temperatures often required, stoichiometric reductant |

| C-H Activation/Annulation | 1H- or 2H-Indazole | Aryl precursors with directing groups, coupling partners | Transition metals (Rh, Pd, Co), oxidants | High atom economy, mild conditions, broad functional group tolerance | Requires specific directing groups, catalyst cost |

Conclusion and Future Outlook

The synthesis of indazole-based heterocyclic compounds has evolved significantly from classical methods to modern catalytic strategies. While traditional approaches like the Jacobson, Davis-Beirut, and Cadogan reactions remain valuable for specific applications, the advent of transition-metal-catalyzed C-H activation has revolutionized the construction of this privileged scaffold. These modern techniques offer unparalleled efficiency, selectivity, and functional group tolerance, opening new avenues for the discovery of novel indazole-containing pharmaceuticals and materials.[12] Future research will likely focus on the development of even more sustainable and economical catalytic systems, such as those based on earth-abundant metals, and the application of emerging technologies like photochemistry and flow synthesis to further enhance the efficiency and scalability of indazole synthesis.[2] The continued innovation in synthetic methodology will undoubtedly fuel the exploration of the vast chemical and biological potential of the indazole core.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transition‐Metal‐Catalyzed Syntheses of Indazoles [ir.niist.res.in:8080]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of clinically significant therapeutic agents.[1] Its unique structural and electronic properties allow for versatile functionalization, enabling the precise tuning of pharmacological activity across a diverse range of biological targets. This guide provides a comprehensive technical overview of the biological importance of functionalized indazole scaffolds, delving into their mechanisms of action, structure-activity relationships (SAR), and applications in oncology, inflammation, infectious diseases, and neurology. We will explore the causality behind the design of these molecules, present detailed experimental protocols for their synthesis and evaluation, and provide quantitative data to support their therapeutic potential.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazole, or benzopyrazole, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[2] It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3] This structural feature, along with the ability to functionalize at multiple positions, provides a rich chemical space for the design of targeted therapeutics. The indazole moiety is a bioisostere of indole, found in many biologically active natural products, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological macromolecules.[3]

The versatility of the indazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this core, including the multi-kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the antiemetic Granisetron.[4][5] These successes have fueled extensive research into novel indazole derivatives, with at least 43 indazole-based compounds having entered clinical trials for various indications.[6]

Anticancer Activity: Targeting Key Signaling Pathways

Indazole derivatives have demonstrated remarkable success in oncology, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[7]

Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer agents function as ATP-competitive inhibitors of tyrosine kinases. The indazole core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7] Functionalization of the indazole scaffold allows for the exploration of various pockets within the ATP-binding site, leading to enhanced potency and selectivity.

A prime example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4] Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4] By blocking these receptors, Pazopanib disrupts downstream signaling pathways essential for angiogenesis and tumor cell proliferation.[4]

The following diagram illustrates the inhibition of the VEGFR signaling pathway by Pazopanib.

Caption: Pazopanib inhibits VEGFR autophosphorylation.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective indazole-based kinase inhibitors relies heavily on understanding their SAR. For instance, in a series of 1H-indazole amide derivatives targeting ERK1/2, modifications at the C3 and C5 positions of the indazole ring were found to be critical for activity. The nature and position of substituents on the phenyl ring at C3 significantly influenced the inhibitory potency.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected functionalized indazole derivatives against various cancer cell lines.

| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |

| Pazopanib | N/A | N/A | HUVEC (VEGFR2) | 0.03 | [7] |

| Axitinib | N/A | N/A | HUVEC (VEGFR2) | 0.03 | [5] |

| Compound A | 4-fluorophenyl | 2-morpholinoethyl | K562 | 5.19 | [8] |

| Compound B | 3-fluorophenyl | 2-(piperazin-1-yl)ethyl | A549 | 8.21 | [8] |

| Compound C | 4-methoxyphenyl | 2-(4-methylpiperazin-1-yl)ethyl | PC-3 | 6.12 | [8] |

| Compound D | 3,4-dichlorophenyl | 2-aminoethyl | Hep-G2 | 5.62 | [8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an indazole derivative against a specific protein kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Indazole test compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the indazole compound in 100% DMSO.

-

Kinase Reaction:

-

In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Functionalized indazoles have shown significant promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[9]

Mechanism of Action: COX and Cytokine Inhibition

A primary mechanism of action for many anti-inflammatory indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[10] Additionally, some indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. innovatpublisher.com [innovatpublisher.com]

- 10. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes & Protocols: Mastering the Heck Reaction for the Synthesis of 5-Substituted-1-Methyl-1H-Indazole Derivatives

Introduction: The Strategic Importance of the Indazole Moiety and the Power of the Heck Reaction

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in medicinal chemistry. The functionalization of the indazole nucleus is therefore a critical task for chemists aiming to modulate biological activity. Specifically, the introduction of carbon-carbon bonds at the 5-position via the benzylic bromide, 5-(bromomethyl)-1-methyl-1H-indazole, opens a gateway to a vast chemical space of novel analogues.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most robust and versatile methods for C-C bond formation.[1][2][3] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry.[1] This guide provides an in-depth exploration of the Heck reaction as applied to this compound. We will delve into the mechanistic underpinnings, dissect critical reaction parameters, offer a detailed experimental protocol, and provide a troubleshooting framework to empower researchers in their synthetic endeavors.

Pillar 1: The Catalytic Heartbeat - Understanding the Heck Reaction Mechanism

The efficacy of the Heck reaction hinges on a finely tuned catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[2][4] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through four key stages:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide, in this case, the benzylic this compound, to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a new, more stable 16-electron Pd(II) complex.[1][3] The reactivity of the halide is crucial, with the C-Br bond being more readily activated than a C-Cl bond.

-

Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) center, forming a π-complex. This is followed by a migratory insertion of the alkene into the Pd-C bond.[3][4] This syn-addition step forges the desired carbon-carbon bond and dictates the regioselectivity of the reaction, which is primarily governed by sterics; the organic group typically adds to the less hindered carbon of the double bond.[3]

-

β-Hydride Elimination: For the catalytic cycle to proceed, a hydrogen atom on the carbon beta to the palladium must be accessible. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a palladium-hydride species and liberating the final substituted alkene product.[4][5] The stereochemistry of the product is often predominantly trans due to steric factors in the transition state.[6]

-

Reductive Elimination and Catalyst Regeneration: The final step involves a base, which is essential for neutralizing the generated hydrohalic acid (HBr).[2][7] This reaction with the palladium-hydride complex regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Pillar 2: A Practical Guide to Reaction Optimization

The success of the Heck reaction with this compound is not predetermined; it is achieved through the careful selection and optimization of several key parameters. Benzylic bromides are excellent substrates for this reaction, often displaying high reactivity.[1]

Data Presentation: A Survey of Heck Reaction Conditions